molecular formula C12H12O2 B11930311 Methyl 4-(buta-1,3-dien-1-yl)benzoate

Methyl 4-(buta-1,3-dien-1-yl)benzoate

Cat. No.: B11930311
M. Wt: 188.22 g/mol
InChI Key: MCYVCGIHLWMEBG-SNAWJCMRSA-N
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Description

Methyl (E)-4-(buta-1,3-dien-1-yl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a buta-1,3-dien-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-4-(buta-1,3-dien-1-yl)benzoate can be achieved through several methods. One common approach involves the gold-catalyzed reaction of propargylic esters with vinylazides. This reaction proceeds via a vinyl attack of vinylazides at alkenyl gold carbenes, leading to the formation of buta-1,3-dien-2-yl esters .

Industrial Production Methods

Industrial production of methyl (E)-4-(buta-1,3-dien-1-yl)benzoate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of gold catalysts and controlled reaction environments are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-4-(buta-1,3-dien-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzoate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Methyl (E)-4-(buta-1,3-dien-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (E)-4-(buta-1,3-dien-1-yl)benzoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl (Z)-4-(buta-1,3-dien-1-yl)benzoate: Similar structure but different geometric configuration.

    Ethyl (E)-4-(buta-1,3-dien-1-yl)benzoate: Similar structure with an ethyl ester group instead of a methyl ester.

    Methyl (E)-4-(buta-1,3-dien-1-yl)phenylacetate: Similar structure with a phenylacetate group instead of a benzoate group.

Uniqueness

Methyl (E)-4-(buta-1,3-dien-1-yl)benzoate is unique due to its specific geometric configuration and the presence of both a benzoate and a buta-1,3-dien-1-yl moiety. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

methyl 4-[(1E)-buta-1,3-dienyl]benzoate

InChI

InChI=1S/C12H12O2/c1-3-4-5-10-6-8-11(9-7-10)12(13)14-2/h3-9H,1H2,2H3/b5-4+

InChI Key

MCYVCGIHLWMEBG-SNAWJCMRSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/C=C

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=CC=C

Origin of Product

United States

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